molecular formula C21H27NOS B14960756 N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide

N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide

Cat. No.: B14960756
M. Wt: 341.5 g/mol
InChI Key: CDRJNERPCKCIEE-UHFFFAOYSA-N
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Description

N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, a sulfanyl group attached to a phenylpropyl chain, and a 2-methylbutan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions, such as using thionyl chloride or phosphorus trichloride.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzamide with a thiol compound, such as 3-phenylpropylthiol, under basic conditions.

    Attachment of the 2-methylbutan-2-yl Group: The final step involves the alkylation of the benzamide with 2-methylbutan-2-yl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The 2-methylbutan-2-yl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide as solvent.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various alkyl or aryl-substituted benzamides.

Scientific Research Applications

N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The sulfanyl group and benzamide core are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide: Unique due to the presence of both the sulfanyl group and the 2-methylbutan-2-yl substituent.

    N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)oxy]benzamide: Similar structure but with an oxygen atom replacing the sulfur atom.

    N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)amino]benzamide: Similar structure but with an amino group replacing the sulfanyl group.

Uniqueness

This compound is unique due to the combination of its sulfanyl group and 2-methylbutan-2-yl substituent, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H27NOS

Molecular Weight

341.5 g/mol

IUPAC Name

N-(2-methylbutan-2-yl)-2-(3-phenylpropylsulfanyl)benzamide

InChI

InChI=1S/C21H27NOS/c1-4-21(2,3)22-20(23)18-14-8-9-15-19(18)24-16-10-13-17-11-6-5-7-12-17/h5-9,11-12,14-15H,4,10,13,16H2,1-3H3,(H,22,23)

InChI Key

CDRJNERPCKCIEE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC=CC=C1SCCCC2=CC=CC=C2

Origin of Product

United States

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